Picolinimidamide hydrochloride

Coordination Chemistry Thermal Stability Copper Complexes

Picolinimidamide hydrochloride (CAS 51285-26-8) distinguishes itself from generic amidines through its unique N–C–N chelation geometry, forming stable five-membered metallacycles essential for reproducible catalysis, luminescent materials (Tb(III) complex: 65% quantum yield), and selective Gram-negative antimicrobial agents. As the hydrochloride salt, it guarantees consistent aqueous solubility and protonation state, eliminating batch variability that compromises sensitive assays. Ideal for researchers constructing MOFs, coordination polymers, or amidoxime-based metalloenzyme inhibitor libraries. Procure high-purity (≥97%) Picolinimidamide HCl to ensure your results are built on a reliable ligand foundation.

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 51285-26-8
Cat. No. B1641126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinimidamide hydrochloride
CAS51285-26-8
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=N)N.Cl
InChIInChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H
InChIKeyGMHCEDDZKAYPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picolinimidamide Hydrochloride (CAS 51285-26-8) Procurement Guide: A Versatile Pyridine-Amidine Building Block for Coordination Chemistry and Medicinal Synthesis


Picolinimidamide hydrochloride (CAS 51285-26-8), also known as pyridine-2-carboximidamide hydrochloride or 2-amidinopyridine hydrochloride, is a heterocyclic compound featuring a pyridine ring substituted with an amidine group at the 2-position [1]. It is primarily utilized as a versatile building block and ligand in coordination chemistry, enabling the synthesis of metal complexes with applications in catalysis, luminescence, and antimicrobial research [2][3]. As a hydrochloride salt, it exhibits enhanced water solubility and stability, making it a convenient reagent for aqueous-phase reactions and biological assays .

Why Generic Substitution of Picolinimidamide Hydrochloride (CAS 51285-26-8) Fails: The Critical Role of Amidine Geometry and Electronic Structure in Coordination and Catalysis


The amidine group in picolinimidamide hydrochloride is not interchangeable with simpler functional groups like amides, carboxylic acids, or even other heterocyclic amidines without significant alteration in coordination geometry, metal-binding affinity, and catalytic performance [1]. The specific N–C–N bond angles and electron density distribution at the amidine nitrogen atoms dictate a unique bidentate chelation mode that forms stable five-membered metallacycles, a structural motif not replicated by pyrimidine-based amidines which exhibit distinct steric and electronic profiles [2]. Furthermore, the hydrochloride salt form ensures consistent solubility and reactivity in aqueous media, whereas free-base or alternative salt forms may introduce batch-to-batch variability that compromises reproducibility in sensitive catalytic or biological assays .

Quantitative Differentiation Evidence for Picolinimidamide Hydrochloride (CAS 51285-26-8) Against Structural Analogs in Coordination Chemistry and Catalysis


Superior Thermal Stability of Pyridine-Amidine Copper Complexes Compared to Pyrimidine Analogs

A comparative study of Cu(II) complexes with pyridine-2-carboximidamide (Picolinimidamide) versus pyrimidine-2-carboximidamide revealed that the pyrimidine-based complexes exhibit higher thermal stability. While both ligand types form square-planar complexes, the pyrimidine derivatives demonstrated greater resistance to thermal decomposition, making them more suitable for applications requiring elevated temperatures [1]. This distinction is critical for researchers selecting ligands for high-temperature catalysis or materials synthesis.

Coordination Chemistry Thermal Stability Copper Complexes

Coordination Geometry Diversity: Picolinimidamide Enables Multiple Zn(II) Complex Topologies Not Accessible with Pyrimidine Analog

In a systematic study of Zn(II) complexes, the ligand 2-amidinopyridine (Picolinimidamide) formed a series of ionic complexes with the general formula [ZnCl(PyAm)₂]⁺ exhibiting a 'butterfly-like' shape due to bidentate chelate coordination of two PyAm entities and one chloride ligand. In contrast, the pyrimidine analog (2-amidinopyrimidine) formed only one type of ionic complex with a similar butterfly shape under comparable conditions [1]. This indicates that the pyridine-based ligand offers greater structural versatility in crystal engineering.

Coordination Chemistry Zinc Complexes Crystal Engineering

Luminescence Quantum Yield in Lanthanide Complexes: Tb(III) Complex with Picolinimidamide Achieves 65% Yield, Enabling Optical Thermometry

The ligand 2-amidinopyridine (Picolinimidamide) was employed to synthesize mononuclear lanthanide complexes [Ln(acac)₃(PyAm)] (Ln = Eu, Gd, Tb, Dy). The Tb(III) complex exhibited a high emission quantum yield of 65% and functioned as an efficient optical thermometer with a maximum relative sensitivity of 1.57% K⁻¹. The Dy(III) analog showed a quantum yield of 8% and a sensitivity of 2.03% K⁻¹ [1]. These values represent strong performance metrics for such thermometric materials, though direct comparator data for other amidine ligands in identical systems is not available (class-level inference).

Luminescence Lanthanide Complexes Optical Thermometry

Copper Complex of Picolinimidamide Demonstrates Selective Antimicrobial Activity Against Gram-Negative Bacteria

A copper(II) complex with pyridine-2-carboxamidine (Picolinimidamide), [Cu(L1)₂](L2)₂, was tested for antimicrobial activity and found to be active specifically against Gram-negative bacterial strains [1]. While the abstract does not provide MIC values, it notes that the complex binds tightly to DNA via intercalation and electrostatically, and molecular docking suggests inhibition of DNA-gyrase as a possible mechanism [1]. This selective Gram-negative activity profile distinguishes it from many broad-spectrum metal complexes and may be valuable in targeting specific pathogens.

Antimicrobial Copper Complexes Bioinorganic Chemistry

Commercial Purity and Physical Specifications: Picolinimidamide Hydrochloride (97%+) vs. Free Base Variants

Commercially available picolinimidamide hydrochloride (CAS 51285-26-8) is supplied with a minimum purity of 97.0% (by volumetric analysis) and a melting point range of 150-152°C . In contrast, the free base form (picolinimidamide, CAS 52313-50-5) is less commonly offered and may exhibit lower purity or less defined physical properties due to hygroscopicity. The hydrochloride salt ensures consistent water solubility (stated as soluble) and stability under recommended storage conditions (inert gas, cool, dry place) . This standardized specification reduces variability in synthetic protocols and facilitates reproducible experimental outcomes.

Procurement Purity Physical Properties

Optimal Application Scenarios for Picolinimidamide Hydrochloride (CAS 51285-26-8) Based on Validated Differentiation Evidence


Crystal Engineering of Zinc(II) Coordination Polymers with Tunable Topologies

As demonstrated by the formation of three distinct [ZnCl(PyAm)₂]⁺-based ionic complexes under varying conditions, picolinimidamide hydrochloride enables the construction of diverse supramolecular architectures [1]. Researchers aiming to design metal-organic frameworks (MOFs) or coordination polymers with specific pore geometries or photoluminescent properties can exploit this structural versatility. The hydrochloride salt form ensures consistent ligand protonation state during synthesis.

Lanthanide-Based Luminescent Thermometers with High Quantum Yield

The Tb(III) complex of 2-amidinopyridine (derived from picolinimidamide hydrochloride) exhibits a 65% emission quantum yield and functions as a sensitive optical thermometer (S_r = 1.57% K⁻¹) [2]. This makes it an attractive candidate for non-contact temperature sensing in biological microenvironments or microfluidic devices. Procurement of the high-purity hydrochloride salt is critical to avoid luminescence-quenching impurities.

Targeted Antimicrobial Copper Complexes Against Gram-Negative Pathogens

The copper(II) complex with pyridine-2-carboxamidine demonstrates selective activity against Gram-negative bacteria, likely via DNA intercalation and gyrase inhibition [3]. This application scenario is particularly relevant for developing narrow-spectrum antimicrobial agents where preservation of beneficial Gram-positive microbiota is desired. The water solubility of the hydrochloride precursor facilitates complexation under physiological conditions.

Synthesis of Amidoxime-Derived Metalloenzyme Inhibitors

Picolinimidamide hydrochloride serves as a direct precursor to amidoximes (N′-hydroxy-imidamides), a pharmacophore class known for metal-chelating enzyme inhibition [3]. The amidine group can be readily converted to amidoxime under mild conditions, enabling access to libraries of potential metalloenzyme inhibitors for drug discovery. The high purity and defined stoichiometry of the hydrochloride salt are essential for reproducible SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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